2,3,6,7,10,11-Hexahydroxytriphenylene hydrate

概要

説明

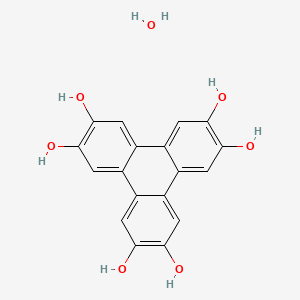

2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) is an organic compound consisting of a polycyclic aromatic hydrocarbon core—triphenylene—with six hydroxy group substituents attached to the rings . These compounds have found use as a component of two-dimensional polymers . The first covalent organic framework used this chemical as a monomer building block . It can be used for self-assembling metal–organic frameworks .

Synthesis Analysis

2,3,6,7,10,11-Hexahydroxytriphenylene can be obtained via anodic treatment of catechol ketals and subsequent acidic hydrolysis . The electrolysis is conducted in propylene carbonate circumventing toxic and expensive acetonitrile . The protocol is simple to perform and superior to other chemical or electrochemical methods . The key of the method is based on the low solubility of the anodically trimerized product .Molecular Structure Analysis

Hexahydroxytriphenylene is a set of organic compounds consisting of a polycyclic aromatic hydrocarbon core—triphenylene—with six hydroxy group substituents attached to the rings . Electron diffraction combined with molecular simulations show that these compounds crystallize in the β-cristobalite structure, containing a new type of trinuclear inorganic building unit for MOFs and radical anions .Chemical Reactions Analysis

The synthesis of 2,3,6,7,10,11-Hexahydroxytriphenylene involves the reaction of catechol with iron(III) chloride hexahydrate under ultrasonic conditions for 24 hours . After the reaction is complete, the mixture is washed with dilute hydrochloric acid and water, and the product is extracted with heated cyclopentanone .Physical And Chemical Properties Analysis

2,3,6,7,10,11-Hexahydroxytriphenylene is a solid at 20°C . It should be stored under inert gas as it is air sensitive . Its molecular formula is C18H12O6 and its molecular weight is 324.29 . The appearance of the compound ranges from light gray to brown to black powder to crystal .科学的研究の応用

Mesophase Behavior and Structural Analysis

- Crystal Structures and Mesophases : The study of the crystal structures of various oxysubstituted triphenylene premesogens, including 2,3,6,7,10,11-hexahydroxytriphenylene, has provided insights into their mesophase behavior. The differences in the crystal structures of these premesogens from the expected structures for discotic columnar behavior have enhanced understanding of the structural forces leading to mesophase behavior in such systems (Andresen et al., 2000).

Synthesis and Material Preparation

- Electroorganic Synthesis : An efficient method for the synthesis of high-quality and purity 2,3,6,7,10,11-hexahydroxytriphenylene has been developed through anodic treatment of catechol ketals and subsequent acidic hydrolysis. This protocol is superior to other methods and highlights the potential for large-scale preparation of this compound (Regenbrecht & Waldvogel, 2012).

Structural and Surface Interactions

- Hirshfeld Analysis and π-Stacking : The structural analysis of 2,3,6,7,10,11-hexahydroxytriphenylene solvates, including a methanol solvate, using Hirshfeld surfaces has been effective in comparing π-stacking effects. This research offers insights into the molecular interactions and structural dynamics of these compounds (Karmakar et al., 2013).

Applications in Supramolecular Chemistry and Frameworks

- Covalent Organic Frameworks : The use of 2,3,6,7,10,11-hexahydroxytriphenylene in the synthesis of crystalline microporous and mesoporous 2D covalent organic frameworks (COFs) has demonstrated significant potential. These materials, characterized by high thermal stability, low density, and high porosity, illustrate the compound's utility in advanced materials science (Côté et al., 2007).

Electronic and Optical Properties

- Electronic Conductivity in Metal-Organic Frameworks : Research into metal-organic frameworks (MOFs) incorporating 2,3,6,7,10,11-hexahydroxytriphenylene has led to the development of materials with high electrical conductivity. This property is crucial for applications in electronics and photonics (Sheberla et al., 2014).

Biomedical Research

- Cell Viability in Cancer Cell Lines : The cytotoxic effects of synthesized 2,3,6,7,10,11-hexahydroxytriphenylene on various human cancer cell lines have been evaluated, revealing its potential in cancer research and treatment (Naidek et al., 2016).

作用機序

Target of Action

The primary target of 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is the formation of Metal-Organic Frameworks (MOFs) . MOFs are a class of materials that consist of metal ions and organic ligands, which form through coordination interactions .

Mode of Action

The compound interacts with its targets by acting as a ligand in the formation of MOFs . The hydroxyl groups on the compound can coordinate with metal ions to form a stable framework .

Biochemical Pathways

The compound affects the pathway of MOF formation. The resulting MOFs have a high porosity, large surface area, adjustable pore structure, and excellent structural stability . These properties make MOFs widely applicable in the field of chemical energy storage .

Pharmacokinetics

Its solubility in tetrahydrofuran is very slight , which may affect its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the formation of MOFs. These MOFs can be used in various applications, including chemical energy storage .

Action Environment

Environmental factors such as temperature and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound is stored under an inert atmosphere at room temperature . The presence of metal ions is also crucial for the formation of MOFs .

Safety and Hazards

2,3,6,7,10,11-Hexahydroxytriphenylene is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection . If it comes in contact with skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .

将来の方向性

2,3,6,7,10,11-Hexahydroxytriphenylene has found use as a component of two-dimensional polymers . The first covalent organic framework used this chemical as a monomer building block . It can be used for self-assembling metal–organic frameworks . These properties suggest that it has potential for further applications in the field of materials science.

特性

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6.H2O/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;/h1-6,19-24H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFZCJGLIHVKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)

![Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate](/img/structure/B3160017.png)

![methyl 3-{[(4-methylbenzoyl)amino]methyl}-1H-indole-2-carboxylate](/img/structure/B3160024.png)

![Methyl 2-[[3-(dimethylaminomethylidenecarbamoyl)piperidin-1-yl]methyl]-3-nitrobenzoate](/img/structure/B3160026.png)

![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)

![11-oxo-4,6a,11,13-tetrahydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-4-yl acetate](/img/structure/B3160103.png)

![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)